SiO2-to-Polycrystalline Silicon Etch Selectivity: C2F6 Provides ≥5× Higher Selectivity Than CF4 Under Ion Beam Conditions
In reactive ion beam etching experiments using collimated ion beams, C2F6 demonstrated an SiO2-to-polycrystalline silicon etch selectivity of 10:1, whereas CF4 exhibited a selectivity of less than 2:1 under identical beam current density (0.4 mA/cm²) and ion energy conditions (0.5–1 keV) [1]. C3F8 produced equivalent selectivity to C2F6 (10:1) in this same study, indicating that C2F6 and C3F8 both outperform CF4 for applications requiring high oxide-to-silicon discrimination [1].
| Evidence Dimension | SiO2-to-polycrystalline silicon etch selectivity ratio |
|---|---|
| Target Compound Data | 10:1 selectivity (650 Å/min SiO2 vs. 65 Å/min poly-Si) |
| Comparator Or Baseline | CF4: <2:1 selectivity; C3F8: 10:1 selectivity |
| Quantified Difference | C2F6 selectivity is ≥5× higher than CF4; equivalent to C3F8 |
| Conditions | Reactive ion beam etching; beam current density 0.4 mA/cm²; ion energies 0.5–1 keV; CF4, C2F6, C3F8 gases |
Why This Matters
This selectivity differential directly determines whether a process can etch dielectric layers without damaging underlying silicon—C2F6 enables fabrication steps that CF4 cannot reliably perform.
- [1] Reactive ion beam etching of SiO2 and polycrystalline silicon. Appl Phys Lett. 1980;37(2). View Source
